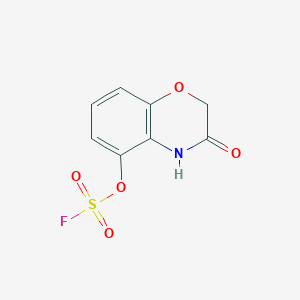

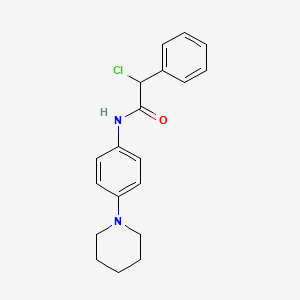

![molecular formula C23H26N2O4 B2616703 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-21-8](/img/structure/B2616703.png)

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of coumarin . Coumarins are a class of phenolic compounds, and they are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticoagulant, and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with various functional groups attached at specific positions. These include a hydroxy group at position 7, a methoxyphenyl group at position 3, a methyl group at position 2, and a methylpiperazinylmethyl group at position 8 .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the hydroxy groups might be involved in hydrogen bonding, the methoxy group could undergo demethylation, and the piperazine ring might participate in reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like hydroxy and methoxy might increase its solubility in polar solvents .Scientific Research Applications

Antimicrobial Activity

Compounds related to 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one have been investigated for their antimicrobial properties. A study by Mandala et al. (2013) synthesized a series of compounds with structural similarities and found significant antibacterial and antifungal activities. These activities were compared using docking studies with oxidoreductase protein organisms.

Neuroprotection

A compound IMM‐H004, closely related to 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, has shown neuroprotective properties in studies of focal cerebral ischemia. Zuo et al. (2015) researched its function in transient global ischemia, investigating its protective effects against global ischemic injury.

Antihyperlipidemic Agent

Research by Prasetyastuti et al. (2021) explored the effects of a compound structurally related to 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one in reducing the atherogenic index and influencing gene expressions in hyperlipidemic rats. This study highlights its potential as an antihyperlipidemic agent.

Anticholinesterase Activity

A study conducted by Filippova et al. (2019) focused on synthesizing derivatives of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, showing inhibitory activity against butyrylcholinesterase. This research is significant in the context of developing treatments for diseases like Alzheimer's.

Antioxidant Properties

An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives by Stanchev et al. (2009) revealed significant free radical scavenging activities. This research may imply potential antioxidant applications for structurally similar compounds like 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one.

Anticancer Properties

A study by Singh et al. (2017) synthesized Ru(II) DMSO complexes with substituted flavones structurally similar to 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, exhibiting significant cytotoxic potential against breast cancer cell lines.

Safety and Hazards

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety profile. Additionally, given the pharmacological properties of related compounds, it might be interesting to explore its potential therapeutic applications .

properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-21(16-6-4-5-7-20(16)28-3)22(27)17-8-9-19(26)18(23(17)29-15)14-25-12-10-24(2)11-13-25/h4-9,26H,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJJXTBLXLMADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

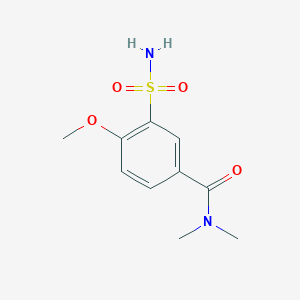

![N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B2616620.png)

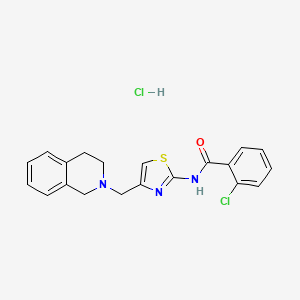

![2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2616621.png)

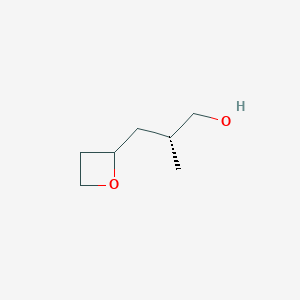

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616622.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)

![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616628.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)

![N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2616630.png)

![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)